Divinylbenzene (DVB, CAS 1321-74-0) is a benchmark aromatic crosslinking monomer essential for synthesizing robust, three-dimensional polymer networks, most notably styrene-divinylbenzene (S-DVB) copolymers. Its rigid, bi-functional aromatic structure dictates the mechanical strength, thermal stability, and porosity of the resulting matrix. In commercial procurement, DVB is typically supplied in 55% and 80% purity grades, with the balance primarily consisting of ethylvinylbenzene (EVB). The choice of DVB grade and concentration directly controls the transition from swellable gel-type resins to highly rigid, macroporous architectures used in demanding industrial and analytical applications [1].
Substituting DVB with aliphatic crosslinkers, such as ethylene glycol dimethacrylate (EGDMA) or bisacrylamide, drastically reduces the thermal stability and chemical resistance of the polymer framework, leading to matrix degradation or collapse under elevated temperatures [1]. Furthermore, substituting high-purity DVB (e.g., 80%) with the more economical 55% grade fundamentally alters the true crosslink density and pore architecture. Because the ethylvinylbenzene impurity acts as a non-crosslinking diluent, lower-grade DVB fails to provide the mechanical rigidity and high specific surface area required for high-pressure chromatography and advanced catalytic supports[2].
Solid-state 13C NMR analysis reveals that the effective crosslink ratio in DVB resins is significantly lower than the monomer feed ratio due to the presence of ethylvinylbenzene and unreacted vinyl groups. When synthesizing highly cross-linked resins, an 80% DVB feed yields approximately 40–45% effective aromatic crosslinking, whereas a 55% DVB feed (often approximated as 50% in studies) yields only 30–35% effective crosslinking [1].
| Evidence Dimension | Effective aromatic crosslink ratio |
| Target Compound Data | ~40–45% effective crosslinking (using ~80% DVB feed) |
| Comparator Or Baseline | ~30–35% effective crosslinking (using ~50-55% DVB feed) |
| Quantified Difference | ~10% absolute increase in true network crosslinking |
| Conditions | Suspension polymerization using toluene as a porogen, quantified via single pulse excitation (SPE) NMR |
Procurement must account for this non-linear efficiency drop; buyers cannot simply use DVB 55% and expect proportional mechanical rigidity to DVB 80%.
DVB provides exceptional thermal stability compared to common aliphatic crosslinkers like ethylene glycol dimethacrylate (EGDMA). In comparative thermogravimetric studies of highly cross-linked porous microspheres, copolymers utilizing EGDMA exhibited severe thermal degradation with up to 89% mass loss. In contrast, DVB-based aromatic networks maintained structural integrity at much higher temperatures, yielding significant residual mass (e.g., 14.0% char formation) due to the highly stable poly(DVB) aromatic regions [1].
| Evidence Dimension | High-temperature mass loss and residual char |
| Target Compound Data | 14.0% residual mass (DVB-crosslinked copolymer) |
| Comparator Or Baseline | 89% mass loss / minimal residual mass (EGDMA-crosslinked copolymer) |
| Quantified Difference | 75% absolute difference in retained mass at elevated temperatures |
| Conditions | Thermogravimetric analysis (TGA) in helium, measuring degradation steps up to elevated temperatures |
DVB is mandatory for procuring resins that will be subjected to high-temperature industrial processes where aliphatic crosslinkers would thermally decompose.
The concentration and purity of DVB dictate the swelling behavior and mechanical strength of the resulting polymer. High-purity DVB (80%) enables the synthesis of densely cross-linked particles that exhibit minimal swelling even in good solvents, maintaining rigid pore structures under high pressure. Conversely, lower purity grades or low DVB concentrations result in significant solvent swelling and lower mechanical strength, which deforms under elevated pressures [1].
| Evidence Dimension | Solvent swelling and pressure resistance |
| Target Compound Data | DVB 80% yields rigid, non-swelling matrices stable under high pressure |
| Comparator Or Baseline | DVB 55% or low DVB content yields highly swellable, pressure-sensitive gels |
| Quantified Difference | Elimination of solvent swelling, enabling high-pressure structural integrity |
| Conditions | Precipitation polymerization in organic solvents (e.g., acetonitrile/toluene) for chromatography bead synthesis |
Buyers must specify DVB 80% for HPLC and high-pressure applications to prevent column collapse, reserving lower DVB concentrations for applications requiring reagent diffusion.
Directly following from its ability to form rigid, non-swelling matrices (Section 3), DVB 80% is the standard procurement choice for synthesizing macroporous HPLC beads. The high crosslink density prevents resin deformation under high operational pressures, while allowing for precise tuning of specific surface area and pore diameter [1].
Because DVB provides vastly superior thermal stability and char resistance compared to aliphatic crosslinkers like EGDMA (Section 3), it is prioritized for industrial water treatment, power plant purification, and harsh chemical processing where resins must withstand thermal and osmotic shock over thousands of regeneration cycles [2].
Due to the non-linear relationship between DVB feed purity and actual crosslinking efficiency (Section 3), procuring specific grades of DVB (e.g., 80% vs 55%) allows manufacturers to precisely engineer the effective crosslink ratio, dictating the final pore architecture and surface area of the resin [3].
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